

Unveiling RBM14C12: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RBM14C12**

Cat. No.: **B15571809**

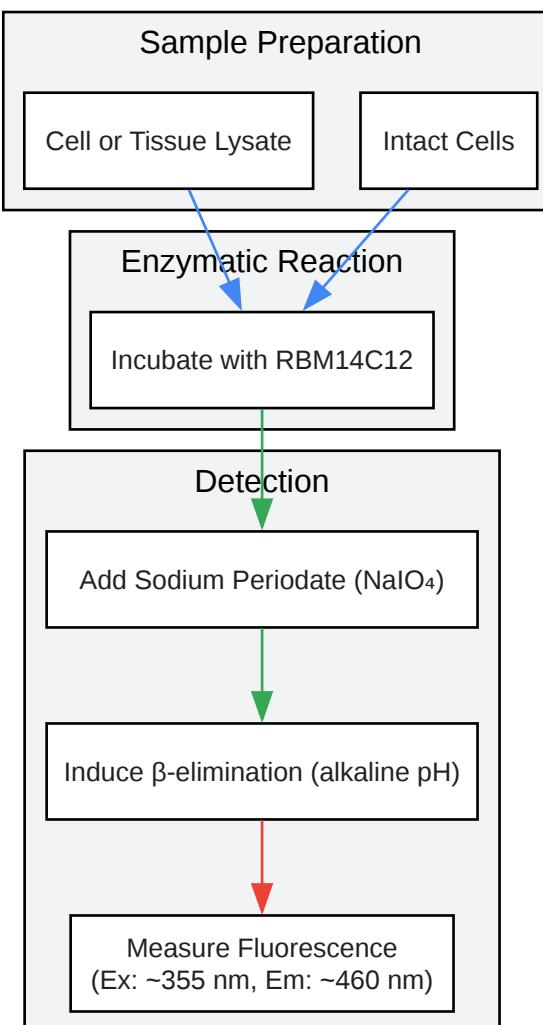
[Get Quote](#)

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of **RBM14C12**, a fluorogenic substrate pivotal for the study of sphingolipid metabolism. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and explores the broader context of its utility in cellular signaling research.

Chemical Structure and Properties

RBM14C12, systematically named N-((2S,3R)-1,3-dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)dodecanamide, is a synthetic analog of ceramide.^{[1][2][3][4][5]} Its molecular structure incorporates a C12 acyl chain and a coumarin group, which upon enzymatic cleavage and subsequent reaction, releases the fluorescent molecule umbelliferone.^[6] This key feature enables the sensitive detection of ceramidase activity.


Below is a summary of its key chemical and physical properties:

Property	Value	Source(s)
IUPAC Name	N-((2S,3R)-1,3-dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)dodecanamide	[1] [2]
CAS Number	1309763-43-6	[1] [2] [7] [8] [9]
Molecular Formula	C ₂₆ H ₃₉ NO ₆	[1] [2] [7] [9]
Molecular Weight	461.59 g/mol	[1] [2] [7] [9]
Appearance	Powder	[1] [7] [10]
Purity	>99%	[1] [2] [7]
Storage Temperature	-20°C	[2] [7] [9] [10]
SMILES String	OC--INVALID-LINK---- INVALID-LINK-- CCOC1=CC=C(C=CC(O2)=O) C2=C1	[7] [10]
InChI Key	NDFWDPYHZLWFTO- XZOQPEGZSA-N	[7] [10]

Mechanism of Action in Fluorogenic Assays

RBM14C12 serves as a substrate for ceramidases, a class of enzymes that catalyze the hydrolysis of ceramides into sphingosine and a free fatty acid. In the case of **RBM14C12**, this enzymatic cleavage of the amide bond yields an aminodiol intermediate.[\[6\]](#) Subsequent oxidation with sodium periodate (NaIO₄) and a β -elimination reaction in an alkaline environment leads to the release of the highly fluorescent product, umbelliferone.[\[6\]](#) The intensity of the fluorescence is directly proportional to the amount of umbelliferone produced, which in turn reflects the ceramidase activity.

The following diagram illustrates the experimental workflow for a typical ceramidase activity assay using **RBM14C12**.

[Click to download full resolution via product page](#)

Workflow for Ceramidase Activity Assay.

Experimental Protocols

Preparation of Cell Lysates

A general protocol for preparing cell lysates for ceramidase activity assays is as follows:

- Cell Harvesting: For adherent cells, wash with ice-cold PBS, then detach using a cell scraper. For suspension cells, pellet by centrifugation.[11][12]
- Washing: Wash the cell pellet with ice-cold PBS to remove residual media.[11][12]

- Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 0.2 M sucrose) with protease inhibitors.[1][12][13]
- Homogenization: Disrupt the cells by sonication or multiple freeze-thaw cycles.[1][12]
- Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[11][13]
- Quantification: Collect the supernatant (lysate) and determine the protein concentration using a standard method like the BCA assay.[13]

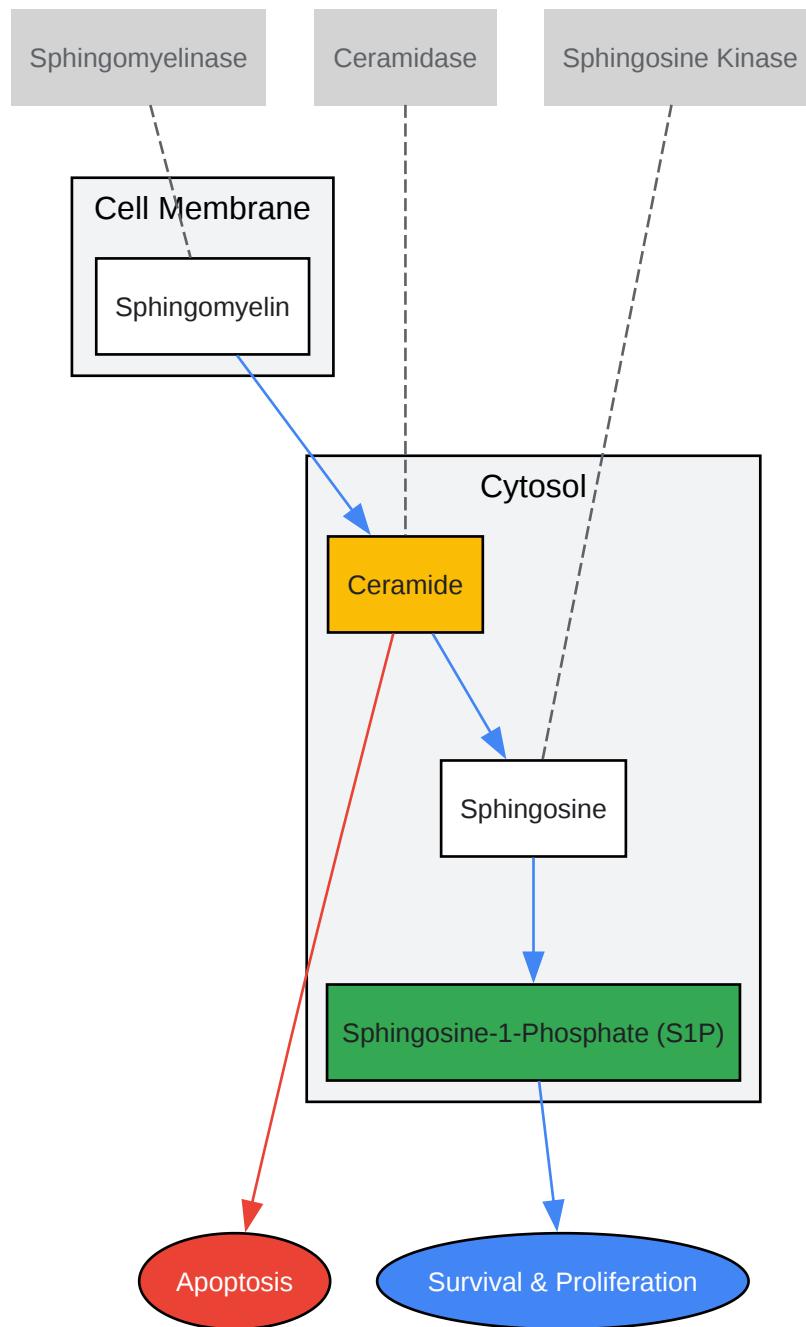
In Vitro Ceramidase Activity Assay (Cell Lysates)

This protocol is adapted for a 96-well plate format:[1]

- Reaction Mixture Preparation: In each well, add:
 - 74.5 µl of 25 mM sodium acetate buffer (pH 4.5 for acid ceramidase).[1]
 - 0.5 µl of a 4 mM **RBM14C12** stock solution in ethanol (final concentration: 20 µM).[1]
 - 25 µl of cell lysate (containing 10-25 µg of protein).[1]
- Incubation: Incubate the plate at 37°C for 1-3 hours.[1]
- Reaction Termination: Stop the reaction by adding 50 µl of methanol.[1]
- Umbelliferon Release: Add 100 µl of a freshly prepared 2.5 mg/ml sodium periodate (NaIO₄) solution in 100 mM glycine/NaOH buffer (pH 10.6).[1][6]
- Incubation: Incubate the plate in the dark at 37°C for 1-2 hours.[1][6]
- Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 355-360 nm and emission at 446-460 nm.[1][6]

Intact Cell Ceramidase Activity Assay

This protocol allows for the measurement of ceramidase activity in live cells:[6][14]


- Cell Seeding: Seed 2×10^4 cells per well in a 96-well plate and culture for 24 hours.[6][14]
- Substrate Addition: Replace the medium with fresh medium containing 20-40 μM **RBM14C12**.[6][14]
- Incubation: Incubate the cells for 3 hours at 37°C in a CO₂ incubator.[6][14]
- Reaction Termination and Lysis: Stop the reaction by adding 25 μl of methanol to each well. [14]
- Umbelliferone Release and Detection: Proceed with the addition of sodium periodate and fluorescence measurement as described in the in vitro assay protocol (steps 4-6).[14]

Role in Sphingolipid Signaling Pathways

Ceramidases are central enzymes in the sphingolipid metabolic pathway, a critical signaling network that governs a multitude of cellular processes, including proliferation, apoptosis, and inflammation.[3][7][8][15] These enzymes catalyze the breakdown of ceramide, a pro-apoptotic lipid, into sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a signaling molecule that typically promotes cell survival and proliferation.[3][15][16]

The balance between intracellular levels of ceramide and S1P, often referred to as the "sphingolipid rheostat," is a key determinant of cell fate. By enabling the quantification of ceramidase activity, **RBM14C12** provides a valuable tool for investigating the regulation of this critical balance in health and disease.

The following diagram illustrates the central role of ceramidase in the sphingolipid signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. abcam.com [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Activity of neutral and alkaline ceramidases on fluorogenic N-acylated coumarin-containing aminodiols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- To cite this document: BenchChem. [Unveiling RBM14C12: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15571809#chemical-structure-and-properties-of-rbm14c12>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com